molecular formula C11H10F3NO2S B2579442 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1092659-63-6

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2579442
CAS No.: 1092659-63-6
M. Wt: 277.26
InChI Key: IYXKNSQXIDNVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 11 H 10 F 3 NO 2 S and a molecular weight of 277.26 g/mol, this chemical features a thiazolidine core, a scaffold of significant interest in medicinal chemistry . The structure is characterized by a carboxylic acid group and a 4-(trifluoromethyl)phenyl substituent, which can influence the molecule's electronic properties and metabolic stability . Thiazolidine and its related derivatives, such as thiazolidine-2,4-dione, are recognized as privileged structures in drug discovery due to their diverse biological activities . These moieties are frequently investigated for their potential as antitumor, antimicrobial, anti-inflammatory, and anticonvulsant agents, often acting through mechanisms like enzyme inhibition or receptor modulation . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune a compound's lipophilicity and bioavailability. As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules, particularly in the synthesis of more complex thiazolidine-containing hybrids . This product is provided as a powder and should be stored at room temperature. For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKNSQXIDNVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cysteine in the presence of a base to form the thiazolidine ring. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula:

  • Molecular Formula : C₁₁H₁₀F₃NO₂S
  • Molecular Weight : 277.26 g/mol
  • CAS Number : 1217522-21-8

The structure features a thiazolidine ring, which is characteristic of many biologically active compounds. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development .

Medicinal Chemistry

  • Antidiabetic Agents : Research indicates that thiazolidine derivatives exhibit activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds similar to this compound have shown promise as DPP-IV inhibitors, which are vital in managing Type 2 diabetes .
  • Anticancer Research : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to inhibit tubulin polymerization could lead to novel treatments for various cancers .
  • Anti-inflammatory Properties : Preliminary studies suggest that thiazolidine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

  • Pesticide Development : The trifluoromethyl group enhances the biological activity of thiazolidine derivatives, making them suitable for developing new pesticides with improved efficacy against pests while minimizing environmental impact .
  • Plant Growth Regulators : Compounds like this compound may serve as growth regulators in agriculture, promoting plant growth and resilience against stressors .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study investigated the effects of thiazolidine derivatives on DPP-IV activity in vitro. Results demonstrated that certain modifications to the thiazolidine structure significantly enhanced inhibitory potency compared to existing DPP-IV inhibitors .

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of thiazolidine derivatives on various cancer cell lines revealed that compounds with a trifluoromethyl substituent exhibited enhanced activity due to increased lipophilicity and interaction with cellular membranes .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This allows the compound to modulate various biological pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Thiazolidine-4-carboxylic acid derivatives differ primarily in the substituents on the phenyl ring. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(Trifluoromethyl)phenyl] derivative -CF₃ (para) C₁₁H₁₀F₃NO₂S 283.26 High lipophilicity; potential bioactivity
2-(4-Chlorophenyl) derivative -Cl (para) C₁₀H₁₀ClNO₂S 243.71 Moderate electron-withdrawing effects
2-(3,4,5-Trimethoxyphenyl) derivative -OCH₃ (meta, para, ortho) C₁₁H₁₃NO₄S 255.30 Enhanced solubility due to polar groups
2-(3-Hydroxyphenyl) derivative (4S isomer) -OH (meta) C₁₀H₁₁NO₃S 225.26 Potential for hydrogen bonding

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and binding affinity compared to electron-donating groups like -OCH₃ or -OH .
  • Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability, whereas polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility .

Fluorinated Analogues

Fluorination is a common strategy to optimize pharmacokinetic properties. Examples include:

  • (4S)-2-[3-(Difluoromethoxy)phenyl] derivative (C₁₁H₁₀F₂NO₃S): Incorporates -OCHF₂, balancing lipophilicity and metabolic resistance .
  • 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl derivative : Combines fluorine with a cyclohexyl moiety, demonstrating structural complexity for targeted drug design .

Comparison :

Functional Group Modifications on the Thiazolidine Core

Variations in the thiazolidine ring or carboxylic acid moiety include:

  • 2-(1H-Indole-3-carbonyl) derivative : Features an indole moiety, expanding π-π stacking interactions in biological targets .

Key Insight :

  • Modifications to the thiazolidine core (e.g., acylations, substitutions) diversify pharmacological profiles but may complicate synthetic routes .

Stereochemical Considerations

The (4S)-configured enantiomer of the target compound is explicitly documented, underscoring the role of chirality in bioactivity. For example:

  • (4S)-2-(3-Hydroxyphenyl) derivative (CAS 3406-74-4): Demonstrates enantiomer-specific interactions in preliminary studies .

Implication :

  • Stereochemistry significantly affects binding to chiral biological targets, necessitating enantioselective synthesis .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, often referred to as (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₀F₃NO₂S
  • CAS Number : 1217522-21-8
  • Molecular Weight : 273.26 g/mol

The presence of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit moderate to good antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound possess significant activity against a range of bacterial strains. For instance, a study highlighted that thiazolidine derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .

Antioxidant Properties

The compound has been shown to reduce intracellular reactive oxygen species (ROS) levels in cell cultures. This antioxidant activity is crucial for cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The mechanism involves the enhancement of trophozoite growth in certain protozoan cultures when treated with thiazolidine derivatives .

Cytotoxicity and Anticancer Activity

Thiazolidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

  • IC50 Values : Certain thiazolidine compounds exhibited IC50 values below 2 µg/mL against Jurkat cells (a type of leukemia cell line), indicating potent anticancer activity .
  • Mechanism of Action : The cytotoxic effects are attributed to the interaction with specific proteins involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have shown that these compounds can bind effectively to target proteins, disrupting their function .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidine derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like trifluoromethyl enhanced activity against resistant bacterial strains .

Study 2: Antioxidant Mechanism

In vitro studies showed that treatment with this compound resulted in a marked decrease in ROS levels in amebic cultures, suggesting a protective role against oxidative damage. This finding supports its potential use as an antioxidant agent in therapeutic applications .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity
AntioxidantReduced ROS levels
CytotoxicityIC50 < 2 µg/mL on Jurkat cells
MechanismProtein interaction and disruption

Q & A

Q. What strategies mitigate degradation during long-term storage?

  • Answer : Lyophilization under argon atmosphere enhances stability. Excipients like trehalose (10% w/v) reduce hydrolysis. Real-time stability studies (ICH Q1A guidelines) at 25°C/60% RH for 24 months, analyzed via UPLC-PDA, validate shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.